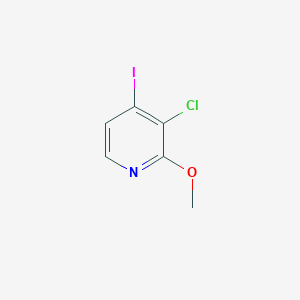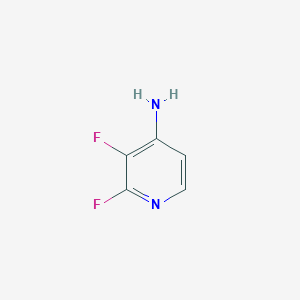
3-Chloro-4-iodo-2-methoxypyridine
概要
説明
3-Chloro-4-iodo-2-methoxypyridine: is an organic compound with the molecular formula C6H5ClINO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method is the sequential chlorination and iodination of 2-methoxypyridine. The reaction conditions often include the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions: 3-Chloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, leading to the formation of amines or alcohols.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or carboxylic acids.
科学的研究の応用
3-Chloro-4-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design and synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 3-Chloro-4-iodo-2-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
3-Iodo-4-methoxypyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-iodo-3-methoxypyridine: Similar structure but different positioning of the functional groups.
Uniqueness: 3-Chloro-4-iodo-2-methoxypyridine is unique due to the combination of chlorine, iodine, and methoxy groups on the pyridine ring. This unique combination allows for selective reactivity in various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-chloro-4-iodo-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXSKXVXZMDUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B3092339.png)











![tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate](/img/structure/B3092434.png)

